tert-Butyl (6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)carbamate is a heterocyclic compound with a unique structure that includes a cyclopentane ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)carbamate typically involves a multistep process. One common method includes the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up processes would apply, including optimization of reaction conditions, purification steps, and quality control measures.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)carbamate can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly involving the pyridine ring.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25°C in H2O.
Substitution: Various alkylating agents such as 1,2-dibromoethane and benzyl chloride.
Major Products Formed
Scientific Research Applications
tert-Butyl (6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl (6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)carbamate involves its interaction with molecular targets through adsorption and surface-covering capabilities. The heteroatoms and conjugated bonds in the compound can offer electron lone pairs and form coordinate bonds with vacant d-orbitals on metal interfaces, leading to chemisorption . Additionally, the protective layer formed by electrostatic attraction between the charged metal surface and the protonated inhibitor compound via physical adsorption contributes to its efficacy .
Comparison with Similar Compounds
tert-Butyl (6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)carbamate can be compared with other similar compounds, such as:
6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives: These compounds share a similar core structure and exhibit a wide spectrum of biological activity.
tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate: Another compound with a similar structural motif used in various research applications.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in different fields of research.
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
tert-butyl N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)carbamate |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-11-8-7-9-5-4-6-10(9)14-11/h7-8H,4-6H2,1-3H3,(H,14,15,16) |
InChI Key |
PFIBMOPVPNAANQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(CCC2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.